5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-ethylphenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-ethylphenol: A structurally similar compound with a phenol group instead of a triazole-thiol moiety.
1,2,4-triazole: The parent compound of the triazole family, lacking the 4-ethylphenyl and thiol substitutions.
5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.
Uniqueness
5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 4-ethylphenyl and thiol groups, which confer distinct chemical and biological properties. The 4-ethylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes, while the thiol group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUQQWBBMVHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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